molecular formula C14H15F3N4O2 B3001234 1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448125-91-4

1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B3001234
CAS No.: 1448125-91-4
M. Wt: 328.295
InChI Key: QLMCHVHXMLXBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a 3-methoxyphenyl group attached to one nitrogen atom and a 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl chain on the other nitrogen. The methoxy group enhances solubility and modulates electronic properties, while the trifluoromethyl pyrazole moiety contributes to metabolic stability and target binding affinity. This compound’s molecular formula is C₁₈H₁₈F₃N₄O₂, with a molecular weight of 379.36 g/mol (calculated).

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-23-11-4-2-3-10(9-11)19-13(22)18-6-8-21-7-5-12(20-21)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMCHVHXMLXBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a novel pyrazole-derived urea that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C15H17F3N4OC_{15}H_{17}F_3N_4O, and it features a urea linkage with a trifluoromethyl-substituted pyrazole moiety. The presence of the methoxy group and the trifluoromethyl group enhances its lipophilicity and biological activity.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Inhibition of Carbonic Anhydrase : Pyrazole derivatives have been identified as inhibitors of human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as acid-base balance and fluid secretion. Inhibitors targeting hCA II can have implications in treating conditions like glaucoma and epilepsy .
  • Antimicrobial Activity : Compounds with similar structures have shown moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
  • Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines has been observed, suggesting potential applications in inflammatory diseases .

Case Studies

  • Antitumor Activity : A study on related pyrazole compounds demonstrated significant antitumor activity against various cancer cell lines. For instance, a derivative displayed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential for further development as an anticancer agent .
  • Enzyme Inhibition : Another study highlighted the compound's ability to inhibit epoxide hydrolase (sEH), with IC50 values ranging from 16.2 to 50.2 nmol/L. This suggests a promising avenue for treating diseases associated with inflammation and pain .

Data Tables

Activity Target/Pathogen IC50/MIC Values Reference
Carbonic Anhydrase InhibitionhCA IINot specified
Antibacterial ActivityStaphylococcus aureus250 µg/mL
Antitumor ActivityA549 Cell Line49.85 µM
Epoxide Hydrolase InhibitionsEH16.2 - 50.2 nmol/L

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Pyrazole : Common in the target compound and , this group enhances metabolic stability and binding to hydrophobic pockets in biological targets.
  • Methoxy vs. Cyano Groups: The 3-methoxyphenyl in the target compound improves solubility compared to 4-cyanophenyl derivatives (e.g., 6l), which may have higher polarity but reduced membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.